MHC Class II Binding Site Deficiency
Crystal structure determination at 1.5 Å resolution reveals that SEB possesses only a single MHC class II binding site located in the N-terminal OB-fold domain, in contrast to SEA, SEC2, and SED which contain an additional zinc-dependent MHC class II β-chain binding site at the C-terminal domain [1]. This structural divergence directly impacts receptor cross-linking stoichiometry and downstream signaling.
| Evidence Dimension | Number of MHC class II binding sites |
|---|---|
| Target Compound Data | 1 binding site (N-terminal OB-fold domain only) |
| Comparator Or Baseline | SEA, SEC2, SED: 2 binding sites (N-terminal plus zinc-dependent C-terminal site) |
| Quantified Difference | SEB has 50% fewer MHC class II binding sites; lacks zinc-binding motif entirely |
| Conditions | Crystal structure solved at 1.5 Å resolution (R-factor 18.2%, R-free 22.1%), the highest resolution superantigen structure at time of publication |
Why This Matters
The monovalent MHC class II binding of SEB yields a distinct activation signature that cannot be replicated by bivalent-binding superantigens, making authentic SEB essential for studies requiring precise control over T-cell activation stoichiometry.
- [1] Papageorgiou, A.C., Tranter, H.S., Acharya, K.R. (1998). Crystal structure of microbial superantigen staphylococcal enterotoxin B at 1.5 Å resolution: implications for superantigen recognition by MHC class II molecules and T-cell receptors. Journal of Molecular Biology, 277(1), 61-79. View Source
